molecular formula C6H5FN2O3 B11926798 5-Fluoro-4-methyl-2-nitro-3-pyridinol

5-Fluoro-4-methyl-2-nitro-3-pyridinol

Cat. No.: B11926798
M. Wt: 172.11 g/mol
InChI Key: OHRXZGARZUNFQJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-nitro-3-pyridinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-4-methyl-2-amino-3-pyridinol, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

5-Fluoro-4-methyl-2-nitro-3-pyridinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methyl-2-nitro-3-pyridinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

5-fluoro-4-methyl-2-nitropyridin-3-ol

InChI

InChI=1S/C6H5FN2O3/c1-3-4(7)2-8-6(5(3)10)9(11)12/h2,10H,1H3

InChI Key

OHRXZGARZUNFQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1F)[N+](=O)[O-])O

Origin of Product

United States

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